molecular formula C10H9Cl2NO4 B2392172 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid CAS No. 385375-11-1

5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid

Cat. No. B2392172
CAS RN: 385375-11-1
M. Wt: 278.09
InChI Key: XKTSSODRPLWKRS-UHFFFAOYSA-N
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Description

5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid is a chemical compound with the molecular formula C10H9Cl2NO4 . It has an average mass of 278.089 Da and a monoisotopic mass of 276.990875 Da . This compound is provided by specialist distributors serving life science .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9Cl2NO4/c11-3-8(14)13-4-5-1-6(12)2-7(9(5)15)10(16)17/h1-2,15H,3-4H2,(H,13,14)(H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.09 . It is recommended to be stored at a temperature between 28 C for maintaining its stability .

Mechanism of Action

Target of Action

It’s known that the compound is a common intermediate in organic synthesis , suggesting it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

The compound’s mode of action is largely determined by its chemical structure. The presence of the chloroacetyl group and the amino group allows it to participate in various chemical reactions . For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling, introducing an aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization .

Biochemical Pathways

Given its role as an intermediate in organic synthesis , it’s likely that the compound could influence a variety of biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid’s action would depend on the specific targets and pathways it interacts with. Given its role as an intermediate in organic synthesis , the compound could potentially influence a wide range of molecular and cellular processes.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-Chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid . .

properties

IUPAC Name

5-chloro-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4/c11-3-8(14)13-4-5-1-6(12)2-7(9(5)15)10(16)17/h1-2,15H,3-4H2,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTSSODRPLWKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CNC(=O)CCl)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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